Glabrone
Overview
Description
Synthesis Analysis
The synthesis of molecules like Glabrone often involves bottom-up fabrication techniques, which allow for the creation of structures with precisely controllable architecture. An example of such synthesis is the creation of wide atomically precise graphene nanoribbons from para-oligophenylene-based molecular precursors, representing an advanced method for constructing molecules with defined properties (Abdurakhmanova et al., 2014).
Molecular Structure Analysis
The understanding of molecular structure is crucial for predicting and analyzing the properties of compounds like this compound. Studies have shown that molecular modeling can significantly aid in proposing and revising the structures of such compounds, as seen in the stereochemistry analysis of glabrescol, a compound related to this compound (Bellenie & Goodman, 2001).
Chemical Reactions and Properties
Chemical reactions involving compounds like this compound can lead to the formation of various products with unique properties. The gas-phase synthesis of coronene, for example, illustrates a complex network of reactions that result in the formation of polycyclic aromatic hydrocarbons, highlighting the diversity and potential of molecular growth processes (Goettl et al., 2023).
Physical Properties Analysis
The physical properties of compounds are directly influenced by their molecular structures. Molecular modeling techniques have been effectively used to examine properties such as boiling points, molar volumes, and critical temperatures of alkanes, providing insights into the physical characteristics of similar compounds (Needham, Wei, & Seybold, 1988).
Chemical Properties Analysis
The chemical properties of this compound and related compounds can be understood through studies on synthesis and reactions. For instance, the synthesis of dithiane-based photolabile molecular systems offers insights into the reactivity and stability of molecules under various conditions (Mitkin et al., 2004).
Scientific Research Applications
1. Glabrone as a Probe for UGT1A9 Activity
This compound has been identified as a specific probe substrate for UDP-glucuronosyltransferase 1A9 (UGT1A9), which plays a crucial role in the metabolic elimination of therapeutic drugs via glucuronidation. This discovery is significant in understanding herb-drug interactions and adverse effects, particularly in the context of using herbal medicines that affect UGT1A9 activity. A study by Kuang et al. (2021) found that this compound is an isoform-specific probe for UGT1A9, making it valuable for screening UGT1A9 inhibitors from natural products and assessing potential risks of herb-drug interactions (Kuang et al., 2021).
2. Potential Drug Lead Compounds Targeting DRD4
This compound has been identified as having potential bioactivity towards the human D4 Dopamine receptor (DRD4). A study by García and Buwa (2022) focused on in silico ADME analysis and molecular docking of flavonoids, including this compound, to identify potential drug lead compounds targeting DRD4. This research indicates this compound's importance in developing new CNS drug lead candidates (García & Buwa, 2022).
3. Multitarget Efficacy in Neurodegeneration
A virtual study by Malani et al. (2017) explored the multitarget potential efficacy of this compound in ameliorating behavioral deficits due to neurodegeneration of the hippocampus induced by chronic restraint stress. This study highlights this compound's potential in treating neurodegenerative diseases by evaluating its effects on Mitogen-activated protein kinases (MAPKs) through molecular docking and subsequent animal studies (Malani, Sasikumar, & Ramaswamy, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Glabrone, a natural compound found in licorice, has been identified to interact with several targets. The primary targets of this compound are UDP-glucuronosyltransferase 1A9 (UGT1A9) , PTEN , and MAP3K8 . UGT1A9 plays a crucial role in the metabolism and elimination of therapeutic drugs through glucuronidation . PTEN and MAP3K8 are associated with various cellular processes, including cell growth and survival .
Mode of Action
This compound interacts with its targets in a specific manner. It acts as a probe substrate for UGT1A9, a key enzyme involved in drug metabolism . In addition, this compound and other active compounds have been shown to bind to SARS-CoV-2 related targets, including the main protease (Mpro, also called 3CLpro), the spike protein (S protein), and the angiotensin-converting enzyme 2 (ACE2) .
Biochemical Pathways
It is known that this compound’s interaction with ugt1a9 influences the glucuronidation process, a major pathway in drug metabolism . Furthermore, its interaction with SARS-CoV-2 related targets suggests a potential role in viral infection pathways .
Pharmacokinetics
It has been identified as a substrate for ugt1a9, suggesting that it undergoes glucuronidation, a key metabolic process
Result of Action
This compound’s action results in molecular and cellular effects. Its interaction with UGT1A9 can influence the metabolism of certain drugs, potentially affecting their efficacy and safety . Moreover, its binding to SARS-CoV-2 related targets suggests potential antiviral activity .
Action Environment
It is known that gene-environment interactions can significantly impact the effectiveness of therapeutic compounds . Therefore, factors such as diet, lifestyle, and exposure to other drugs or environmental toxins could potentially influence this compound’s action.
properties
IUPAC Name |
7-hydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-20(2)8-7-14-16(25-20)6-5-12(18(14)22)15-10-24-17-9-11(21)3-4-13(17)19(15)23/h3-10,21-22H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLMVFWKLOZOOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=C(C3=O)C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208714 | |
Record name | Morusin hydroperoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glabrone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029533 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
60008-02-8 | |
Record name | Glabrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60008-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morusin hydroperoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morusin hydroperoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLABRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U4M81SWUK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Glabrone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029533 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224 - 226 °C | |
Record name | Glabrone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029533 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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